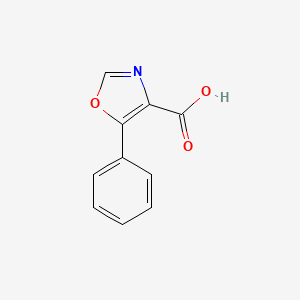
5-Phenyl-1,3-oxazole-4-carboxylic acid
概要
説明
- 5-Phenyl-1,3-oxazole-4-carboxylic acid , also known as PHOXA , is a heterocyclic organic compound.
- It is a derivative of oxazole, which is a five-membered aromatic ring containing one nitrogen and one oxygen atom.
Synthesis Analysis
- Various synthetic methods exist for oxazole derivatives, including direct arylation and alkenylation.
- Palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with aryl halides is a common approach.
Molecular Structure Analysis
- The molecular formula is C<sub>10</sub>H<sub>7</sub>NO<sub>3</sub> .
- The structure consists of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen at position 3.
Chemical Reactions Analysis
- Oxazole derivatives participate in various reactions, including arylation and alkenylation.
- Regioselective palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with aryl halides is a notable method.
Physical And Chemical Properties Analysis
- 5-Phenyl-1,3-oxazole-4-carboxylic acid is considered hazardous due to skin and eye irritation.
- It may cause respiratory irritation upon exposure.
- Proper precautions should be taken during handling and storage.
科学的研究の応用
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Various oxazole derivatives have been synthesized and screened for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
For example, Razavi et al. carried out the synthesis of few oxazole derivatives and assessed them as transthyretin (TTR) amyloid fibril inhibitors . Two compounds, 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid, were found to possess the maximum activity .
-
Antimicrobial Activity
-
Anticancer Activity
-
Antitubercular Activity
-
Anti-inflammatory Activity
-
Antidiabetic Activity
-
Antiobesity and Antioxidant Activity
-
Antimicrobial Activity
-
Anticancer Activity
-
Antitubercular Activity
-
Anti-inflammatory Activity
-
Antidiabetic Activity
-
Antiobesity and Antioxidant Activity
Safety And Hazards
- Follow safety guidelines provided in the Safety Data Sheet.
- Avoid skin and eye contact, and use protective equipment.
- Dispose of waste properly.
将来の方向性
- Investigate its biological activities and explore potential applications in drug discovery.
- Consider alternate metal-free synthetic routes for eco-friendly synthesis.
Remember to consult relevant papers for a more detailed analysis. 🌟
特性
IUPAC Name |
5-phenyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKDIKJSGDVSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379967 | |
| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3-oxazole-4-carboxylic acid | |
CAS RN |
99924-18-2 | |
| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



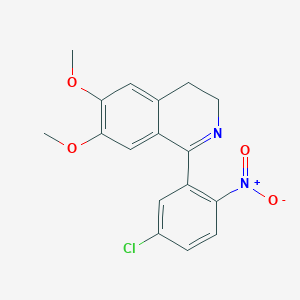
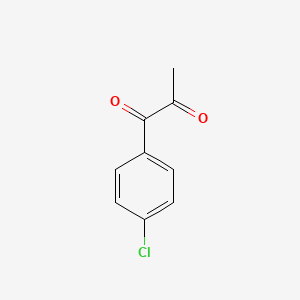
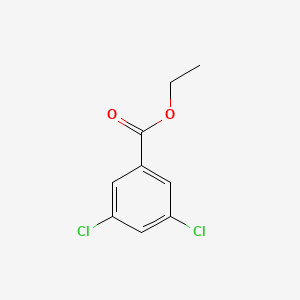

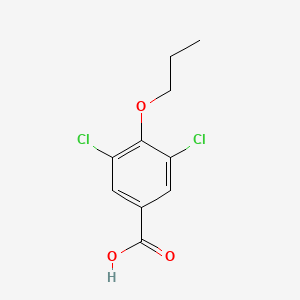
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)
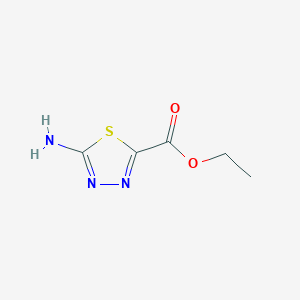
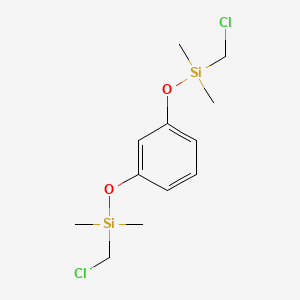
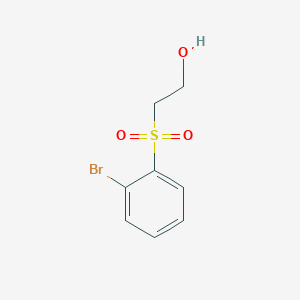
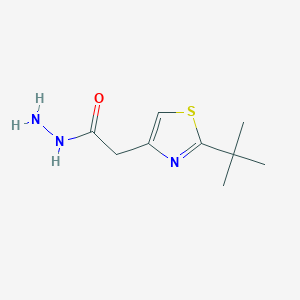
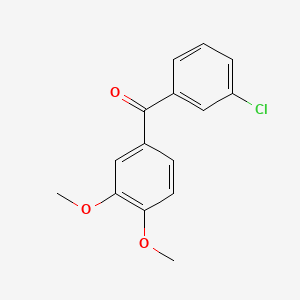

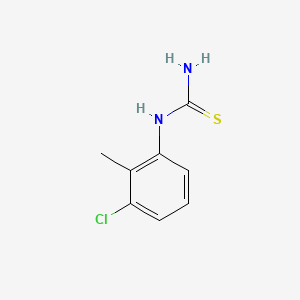
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)